N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-8-11(9(2)14-12(13-8)16(3)4)15-20(17,18)10-6-5-7-19-10/h5-7,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIUUSDIPXVTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloropyrimidine with dimethylamine to form the dimethylaminopyrimidine intermediate. This intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring undergoes electrophilic substitution at the C-4 and C-6 positions due to electron-donating methyl and dimethylamino groups. Key reactions include:
-
Nitration : Nitric acid in sulfuric acid introduces nitro groups at the C-4 position .
-
Halogenation : Bromine in acetic acid substitutes hydrogen at C-6 .
Example Reaction :
Modification of the Thiophene Moiety
The thiophene ring participates in electrophilic substitution (e.g., sulfonation, Friedel-Crafts acylation) and coupling reactions:
-
Sulfonation : Fuming sulfuric acid introduces sulfonic acid groups at the C-5 position .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids forms biaryl derivatives .
Reactivity Table :
| Reaction Type | Reagents | Position Modified | Outcome | Reference |
|---|---|---|---|---|
| Sulfonation | HSO/SO | C-5 | Thiophene-2,5-disulfonamide | |
| Friedel-Crafts | AcCl/AlCl | C-4 | Acetylated thiophene |
Heterocyclization Reactions
The compound can act as a precursor for fused heterocycles. For instance:
-
Cyclocondensation with α-haloketones (e.g., phenacyl bromide) forms thieno[2,3-d]pyrimidine derivatives under reflux in DMF .
Mechanism :
-
Nucleophilic attack by the sulfonamide nitrogen on the α-carbon of the haloketone.
-
Elimination of HX (X = Br, Cl) to form a new six-membered ring .
Acid-Base Reactivity
The sulfonamide group (-SONH-) exhibits weak acidity (pKa ~10–12), enabling deprotonation with strong bases (e.g., NaOH). The dimethylamino group (-N(CH)) acts as a weak base (pKa ~5–7) .
Key Observations :
-
Deprotonation forms a resonance-stabilized sulfonamide anion, enhancing solubility in polar solvents .
-
Protonation of the dimethylamino group occurs in strongly acidic media (pH <2) .
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 250°C, releasing SO and NH .
-
Photolysis : UV irradiation (λ = 254 nm) cleaves the sulfonamide bond, yielding thiophene-2-sulfonic acid and pyrimidine fragments .
Catalytic and Biological Activity
While direct data on this compound is limited, structural analogs show:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that sulfonamides, including N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide, exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides can inhibit essential bacterial enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are critical for bacterial growth and survival . The compound's structure allows it to interact effectively with these enzymes, making it a candidate for developing new antibiotics.
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific kinases that are overactive in cancer cells . This opens avenues for further research into its efficacy against different types of cancers.
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit enzymes related to metabolic disorders. For instance, sulfonamide derivatives have been tested against α-glucosidase and acetylcholinesterase, showing promise as therapeutic agents for conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The compound's ability to modulate enzyme activity could lead to novel treatments for these diseases.
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps starting from readily available precursors. Researchers have explored various synthetic routes to optimize yield and purity. The development of derivatives with altered substituents has also been a focus, aiming to enhance biological activity or modify pharmacokinetic properties .
Case Studies
-
Antimicrobial Evaluation
A study published in ACS Omega evaluated a series of sulfonamide derivatives for their antimicrobial activity against a panel of bacterial strains. This compound was among the compounds tested, showing significant inhibition against Gram-positive bacteria . -
Cancer Cell Line Studies
In a comprehensive study on anticancer agents, this compound was tested against several cancer cell lines including breast and lung cancer models. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction being elucidated through flow cytometry .
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide can be compared with other similar compounds, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Thiophene-2-sulfonamide: A related compound with a thiophene ring and sulfonamide group but lacking the pyrimidine ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a pyrimidine ring with a thiophene moiety, which enhances its pharmacological properties. The chemical formula is with a molecular weight of 296.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₂S |
| Molecular Weight | 296.36 g/mol |
| CAS Number | 1448058-05-6 |
Synthesis
The synthesis of this compound typically involves the condensation of 2-amino-4,6-dimethylpyrimidine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is often performed in organic solvents under controlled temperature conditions to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activities. For instance, a related sulfonamide compound was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes:
- JNK Inhibition : It has been demonstrated that thiophene sulfonamides can inhibit c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory responses and apoptosis. This inhibition could provide therapeutic benefits in conditions like neurodegenerative diseases and inflammatory disorders .
- Acetylcholinesterase Inhibition : Some analogs have shown promising results as acetylcholinesterase inhibitors, which may be beneficial in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Pyrimidine Substituents : The position and nature of substituents on the pyrimidine ring significantly affect potency against various biological targets.
- Thiophene Modifications : Alterations to the thiophene moiety can enhance solubility and bioavailability, improving therapeutic efficacy.
- Dimethylamino Group : The presence of the dimethylamino group is crucial for maintaining activity against specific enzyme targets.
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds derived from similar structures protected neuronal cells from apoptosis induced by serum deprivation, suggesting potential applications in neuroprotection .
- Antimicrobial Activity : Research highlighted the antimicrobial properties of related sulfonamide compounds against Gram-positive bacteria, indicating that structural modifications could enhance antibacterial efficacy .
Q & A
Q. Table 1: Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrimidine alkylation | Dimethyl sulfate, K₂CO₃, DMF, 60°C | 75–85 | |
| Sulfonamide coupling | Thiophene-2-sulfonyl chloride, Et₃N, DCM | 60–70 |
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
A combination of techniques ensures comprehensive characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the integration of dimethylamino (-N(CH₃)₂), methyl groups, and sulfonamide connectivity. For example, the sulfonamide proton typically appears as a singlet near δ 10–12 ppm .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide group .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₁₃H₁₈N₄O₂S₂) .
Note : For novel derivatives, include microanalysis (C, H, N, S) and compare with calculated values .
Advanced: How can crystallographic data contradictions (e.g., anisotropic displacement) be resolved during structure refinement?
Answer:
Anomalies in crystallographic data require iterative refinement and validation:
Software Tools : Use SHELXL for least-squares refinement, adjusting parameters like ADPs (anisotropic displacement parameters) and occupancy factors .
Visualization : ORTEP-3 or WinGX helps identify over- or under-modeled electron density regions. For example, excessive anisotropy in the dimethylamino group may indicate disorder requiring split-site modeling .
Validation : Cross-check with the IUCr's checkCIF tool to resolve alerts (e.g., "ADP Ratio Alert") by re-examizing hydrogen bonding or thermal motion .
Q. Table 2: Example Crystallographic Parameters
| Parameter | Value (from ) |
|---|---|
| Space group | P 1 |
| R-factor | < 0.05 |
| Anisotropic refinement | SHELXL-2018 |
Advanced: What strategies are effective for analyzing the compound’s reactivity with nucleophiles?
Answer:
The dimethylamino-pyrimidine core and sulfonamide group dictate reactivity:
- Nucleophilic Substitution : The pyrimidine’s 2-position (dimethylamino) is susceptible to displacement by amines or alkoxides. For example, replacing -N(CH₃)₂ with morpholine under acidic conditions .
- Sulfonamide Reactivity : The sulfonamide sulfur can undergo oxidation to sulfonic acids using H₂O₂ or reduction to thiols with LiAlH₄ .
- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates in solvents like acetonitrile. Compare with analogous pyrimidines (e.g., methoxy vs. dimethylamino derivatives) to assess electronic effects .
Basic: What are the critical parameters for ensuring purity during synthesis?
Answer:
Purity is ensured through:
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient) .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product. Monitor melting point consistency (e.g., 180–185°C) .
- In-line Monitoring : Real-time FTIR or Raman spectroscopy to detect intermediates and byproducts .
Advanced: How to determine the impact of the dimethylamino group on electronic properties?
Answer:
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Compare HOMO-LUMO gaps with analogs (e.g., methoxy or unsubstituted pyrimidines) .
- X-ray Crystallography : Bond length analysis (e.g., C-N in dimethylamino vs. C-O in methoxy) reveals inductive effects. For example, shorter C-N bonds indicate stronger electron donation .
- Spectroscopic Probes : UV-Vis spectroscopy to assess bathochromic shifts in polar solvents, correlating with solvatochromism from the dimethylamino group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
